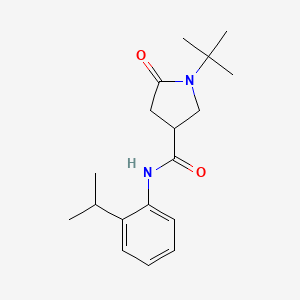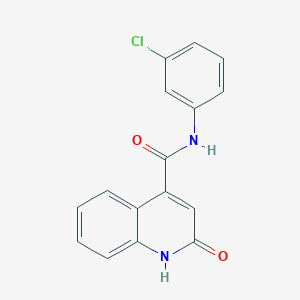
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have promising effects in various biological systems.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, this compound 1 has been shown to induce cell cycle arrest and apoptosis in tumor cells, which may contribute to its anti-tumor activity. Furthermore, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 in lab experiments is its relatively simple synthesis method. In addition, this compound 1 has been shown to have promising effects in various biological systems, which makes it a potentially useful tool for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one limitation of using this compound 1 is its relatively low yield, which may limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1. One potential direction is to investigate its potential use in combination therapy with other anti-inflammatory, anti-tumor, or neuroprotective agents. Another potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease or amyotrophic lateral sclerosis. Furthermore, future research could focus on optimizing the synthesis method of this compound 1 to increase its yield and availability for large-scale experiments.
Synthesemethoden
The synthesis of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 was first reported by researchers in 2012. The method involves the reaction of 2-isopropylphenyl hydrazine and tert-butyl 3-oxoazetidine-1-carboxylate to form the intermediate compound, which is then further reacted with ethyl chloroformate to yield this compound 1. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has been extensively studied for its potential use in various biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound 1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-tert-butyl-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)14-8-6-7-9-15(14)19-17(22)13-10-16(21)20(11-13)18(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWWFQUBQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![2-benzyl-6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321447.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)